molecular formula C10H14O2S B8032759 4-(Butane-1-sulfinyl)phenol

4-(Butane-1-sulfinyl)phenol

Cat. No.: B8032759
M. Wt: 198.28 g/mol
InChI Key: ZMPPKOROMAJWLI-UHFFFAOYSA-N
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Description

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol is a triaryl-substituted imidazole derivative synthesized via a one-pot, three-component reaction using CoFe₂O₄ nanoparticles as catalysts in ethanol . Key properties include:

  • Melting Point: 278°C .
  • Purity: >96% (confirmed by thin-layer chromatography) .
  • Optical Properties: UV-Vis absorption peaks at 340 nm and 406 nm, attributed to π→π* transitions .
  • Structural Confirmation: FTIR, ¹H NMR, and mass spectrometry validate the molecular structure .

The compound exhibits significant third-order nonlinear optical (NLO) properties, including:

  • Nonlinear Absorption Coefficient (β): 4.044 × 10⁻¹ cm/W .
  • Nonlinear Refractive Index (n₂): -2.89 × 10⁻⁶ cm²/W (negative sign indicates self-focusing behavior) .
  • Third-Order Susceptibility (χ⁽³⁾): 2.2627 × 10⁻⁶ esu .

Theoretical studies using TD-DFT/B3LYP/6-31+G(d,p) calculations reveal a low HOMO-LUMO gap (2.54 eV), high hyperpolarizability (γ = 2.89 × 10⁻⁶ esu), and intramolecular charge transfer (ICT) characteristics, making it suitable for optical limiting and photonic applications .

Properties

IUPAC Name

4-butylsulfinylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-2-3-8-13(12)10-6-4-9(11)5-7-10/h4-7,11H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPPKOROMAJWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butane-1-sulfinyl)phenol typically involves the nucleophilic aromatic substitution of a suitable aryl halide with a butane-1-sulfinyl nucleophile. This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic attack . The reaction conditions often include the use of strong bases and polar aprotic solvents to enhance the nucleophilicity of the butane-1-sulfinyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate green chemistry principles, such as the use of aqueous hydrogen peroxide as an oxidant and ethanol as a solvent, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(Butane-1-sulfinyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

    Oxidation: 4-(Butane-1-sulfonyl)phenol.

    Reduction: 4-(Butane-1-thio)phenol.

    Substitution: Various halogenated, nitrated, and sulfonated derivatives of this compound.

Scientific Research Applications

4-(Butane-1-sulfinyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(Butane-1-sulfinyl)phenol involves its interaction with various molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the phenol group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Aromatic Imidazole Derivatives

Compared to simpler imidazole derivatives (e.g., 2-phenylimidazole), the triaryl-substituted structure of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol enhances π-conjugation, reducing the HOMO-LUMO gap and increasing ICT efficiency . Key differences include:

  • HOMO-LUMO Gap : 2.54 eV (this compound) vs. >3.0 eV (unsubstituted imidazoles) .
  • Dipole Moment: High total dipole moment (µ = 6.12 Debye) due to asymmetric charge distribution from phenolic and imidazole groups .
NLO-Active Phenolic Compounds

In contrast, the extended π-system and electron-donating phenolic group in 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol amplify hyperpolarizability (β ≈ 4 × 10⁻¹ cm/W) .

Nonlinear Optical Performance

Table 1: NLO Parameters of Selected Materials

Compound β (cm/W) n₂ (cm²/W) χ⁽³⁾ (esu) HOMO-LUMO Gap (eV)
4-(4,5-Diphenylimidazol-2-yl)phenol 4.044 × 10⁻¹ -2.89 × 10⁻⁶ 2.2627 × 10⁻⁶ 2.54
2-Phenylimidazole ~1 × 10⁻² ~1 × 10⁻⁷ ~5 × 10⁻⁷ 3.20
4-Nitrophenyl Acetate ~5 × 10⁻³ ~1 × 10⁻⁸ ~1 × 10⁻⁸ 4.10
  • Superiority in β and χ⁽³⁾: This compound’s β and χ⁽³⁾ values exceed those of simpler imidazoles and phenolic esters by 1–3 orders of magnitude, attributed to its extended conjugation and ICT effects .
  • Self-Focusing Behavior : The negative n₂ contrasts with the positive n₂ of many organic dyes (e.g., rhodamine B), enabling unique applications in optical limiting .

Photovoltaic Potential

Compared to thiophene-based NLO materials (e.g., polythiophenes), 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol demonstrates competitive light-harvesting efficiency (LHE ≈ 0.85) and short-circuit current density (Jₛc), critical for photovoltaics . However, its bandgap (2.54 eV) is higher than optimal for solar cells (~1.5 eV), limiting broad-spectrum absorption .

Key Advancements

  • Optical Limiting : Demonstrated capability to protect sensitive optical devices from laser-induced damage due to high β and self-focusing .
  • Theoretical-Experimental Alignment : DFT calculations (B3LYP/6-31+G(d,p)) closely match experimental Z-scan results, validating predictive models for NLO material design .

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